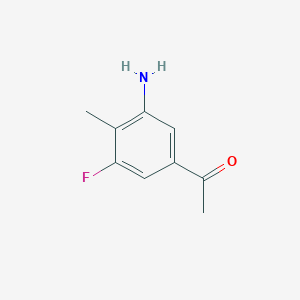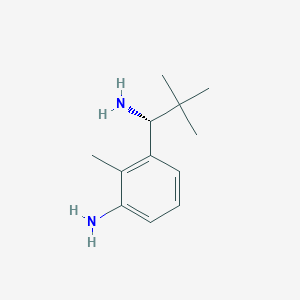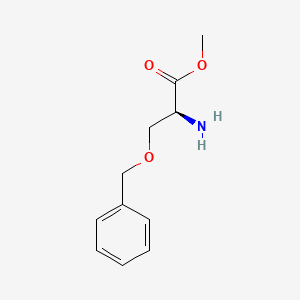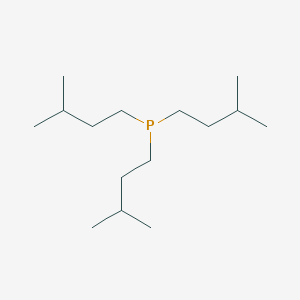
3-Cyano-4-methoxy-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-4-methoxy-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Cyano-4-methoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
科学的研究の応用
3-Cyano-4-methoxy-1,2,5-thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyano-4-methoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A related compound with similar biological activities.
5-Amino-3-methyl-1,2,4-thiadiazole: Known for its use as a pesticide and enzyme inhibitor.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
Uniqueness
3-Cyano-4-methoxy-1,2,5-thiadiazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and methoxy groups contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound.
特性
分子式 |
C4H3N3OS |
|---|---|
分子量 |
141.15 g/mol |
IUPAC名 |
4-methoxy-1,2,5-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3OS/c1-8-4-3(2-5)6-9-7-4/h1H3 |
InChIキー |
QUEYVPRSRNIBMM-UHFFFAOYSA-N |
正規SMILES |
COC1=NSN=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)


![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
